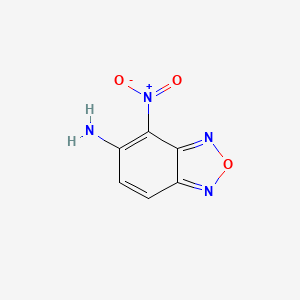
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the empirical formula C16H17NO2S . It is a part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of considerable research interest. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroquinoline core, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are typically multicomponent reactions that result in the functionalization of the 1,2,3,4-tetrahydroquinoline scaffold . These reactions often involve isomerization of iminium intermediate .Applications De Recherche Scientifique
1. Precursors to Beta-amino Acids and Beta-amino Nitriles
Research has demonstrated that compounds related to 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine can serve as intermediates for the synthesis of beta-amino acids and beta-amino nitriles. This is evident in studies where N,N-dibenzylamino alcohols treated with sulfonyl chloride led to rearranged beta-chloro amines, disproving previous assumptions about tetrahydroisoquinoline structures and highlighting their utility in synthesizing valuable beta-amino compounds (Weber, Kuklinski, & Gmeiner, 2000).
2. Synthesis of 1,2-Dihydroquinolines
Another application is the gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, leading to 1,2-dihydroquinolines. This process utilizes a combination of gold and silver catalysts at room temperature to efficiently produce these compounds, which are crucial for synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).
3. Redox Annulations and Dual C–H Functionalization
Further studies have shown that 1,2,3,4-tetrahydroisoquinoline derivatives can undergo redox-neutral annulations involving dual C–H bond functionalization. This method has been applied to various substrates, including 2-alkylquinoline-3-carbaldehydes and their isomers, as well as pyridine analogues, showcasing the versatility of these reactions in constructing complex molecular architectures (Zhu & Seidel, 2017).
4. Antibacterial Activity of N-amino-derivatives
The antibacterial properties of N-amino-derivatives synthesized from condensed pyridines, including pyrano[3,4-c]pyridines and tetrahydroisoquinolines, have been investigated, offering insights into their potential medicinal applications. These studies provide a foundation for further research into the therapeutic uses of these compounds (Paronikyan et al., 2013).
Orientations Futures
The future directions for research on 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine could involve further exploration of its biological activities and potential applications in treating various diseases. Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of future research .
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-10-2-3-13-11-14(17)6-9-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMLGZZBNLJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

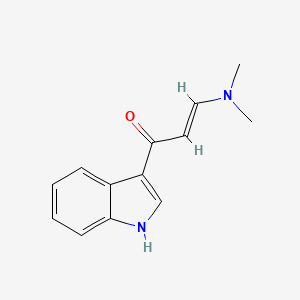
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

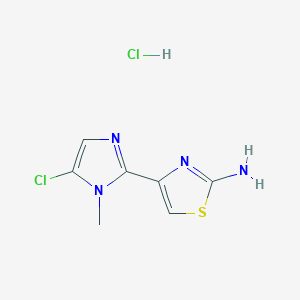
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
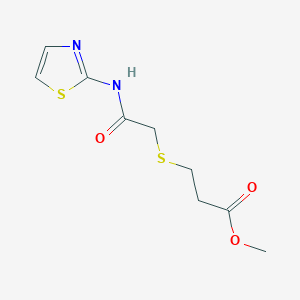
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
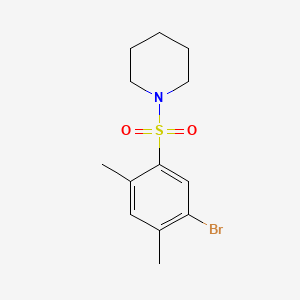
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
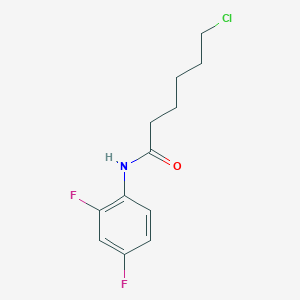
![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
